Cas no 883106-64-7 (4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester)

4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butylester is a specialized chemical intermediate featuring a piperidine core functionalized with an aminophenylcarbamoyl group and a tert-butyl ester moiety. This compound is particularly valuable in pharmaceutical and organic synthesis due to its dual reactive sites—the aromatic amine and the carbamoyl group—enabling selective modifications for drug development. The tert-butyl ester enhances solubility and stability, facilitating handling and storage. Its structural versatility makes it suitable for constructing complex molecules, particularly in peptidomimetics and bioactive scaffolds. High purity and well-defined reactivity ensure consistent performance in coupling reactions and other synthetic applications.
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester structure
883106-64-7 structure
Product Name:4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester
CAS No:883106-64-7
MF:C17H25N3O3
MW:319.39870429039
CID:69264
PubChem ID:53416365
Update Time:2025-08-05

4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester
    • 4-(3-AMINO-PHENYLCARBAMOYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 883106-64-7
    • tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate
    • DTXSID10697162
    • 4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester
    • Inchi: 1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-7-12(8-10-20)15(21)19-14-6-4-5-13(18)11-14/h4-6,11-12H,7-10,18H2,1-3H3,(H,19,21)
    • InChI Key: QKGFJTFDZAXGIG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(NC2C=CC=C(C=2)N)=O)CC1)=O

Computed Properties

  • Exact Mass: 319.19
  • Monoisotopic Mass: 319.19
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.7A^2
  • XLogP3: 1.8

4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A292300-2.5mg
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester
883106-64-7
2.5mg
$ 200.00 2022-06-08
TRC
A292300-5mg
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester
883106-64-7
5mg
$ 370.00 2022-06-08
TRC
A292300-10mg
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester
883106-64-7
10mg
$ 585.00 2022-06-08

Additional information on 4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acidtert-butylester

4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butylester: A Comprehensive Overview

The compound with CAS No. 883106-64-7, known as 4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butylester, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carbamoyl group and a tert-butyl ester. The presence of the 3-aminophenyl moiety adds further complexity and functionality to the molecule, making it a subject of interest in both academic and industrial settings.

Recent advancements in organic synthesis have enabled researchers to explore the properties and applications of this compound more thoroughly. Studies have shown that the piperidine ring plays a crucial role in determining the compound's stability and reactivity. The tert-butyl ester group, on the other hand, contributes to the molecule's solubility and bioavailability, making it a promising candidate for pharmaceutical applications. Moreover, the 3-aminophenylcarbamoyl group has been found to exhibit interesting interactions with biological systems, particularly in enzyme inhibition studies.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and esterification. The use of advanced catalysts and reaction conditions has significantly improved the yield and purity of the product. Researchers have also explored alternative synthetic pathways to optimize the process further, reducing costs and environmental impact.

The application of this compound extends beyond traditional chemical synthesis. Recent studies have highlighted its potential as a precursor for drug development, particularly in the field of oncology. The ability of the molecule to inhibit specific enzymes involved in cancer cell proliferation has drawn considerable attention from pharmaceutical companies. Additionally, its role as an intermediate in the synthesis of bioactive compounds has been well-documented in recent literature.

In conclusion, 4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butylester (CAS No. 883106-64-7) is a versatile compound with a wide range of applications in chemical research and development. Its unique structure and functional groups make it an invaluable tool for scientists working in various disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing modern science and technology.

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